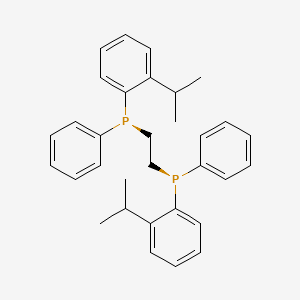
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane is a chiral bidentate ligand used in coordination chemistry. This compound is part of the phosphine family, which is known for its ability to stabilize and activate organotransition metal species. The unique structure of this compound, featuring two phosphine groups attached to an ethane backbone, allows it to form stable complexes with various metals, making it valuable in catalysis and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane typically involves the reaction of a lithium salt of a substituted phenyl compound with 1,2-bis(dichlorophosphino)ethane. For instance, the lithium salt of 2-bromo-m-xylene can be reacted with 1,2-bis(dichlorophosphino)ethane in diethyl ether to yield the desired product . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is used in the study of enzyme mimetics and as a probe for understanding metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Wirkmechanismus
The mechanism by which 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane exerts its effects involves the formation of stable complexes with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another member of the phosphine family with similar properties.
1,2-Bis(dicyclohexylphosphino)ethane: Known for its use in homogeneous catalysis.
Uniqueness
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane is unique due to its chiral nature and the presence of isopropyl groups, which provide steric hindrance and influence the electronic properties of the ligand. This makes it particularly effective in asymmetric catalysis, where the chiral environment is crucial for the formation of enantiomerically pure products .
Eigenschaften
Molekularformel |
C32H36P2 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(S)-phenyl-[2-[phenyl-(2-propan-2-ylphenyl)phosphanyl]ethyl]-(2-propan-2-ylphenyl)phosphane |
InChI |
InChI=1S/C32H36P2/c1-25(2)29-19-11-13-21-31(29)33(27-15-7-5-8-16-27)23-24-34(28-17-9-6-10-18-28)32-22-14-12-20-30(32)26(3)4/h5-22,25-26H,23-24H2,1-4H3/t33-,34-/m0/s1 |
InChI-Schlüssel |
GWQTYIBTIYPNAE-HEVIKAOCSA-N |
Isomerische SMILES |
CC(C)C1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3C(C)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C(C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
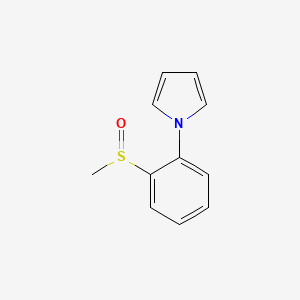
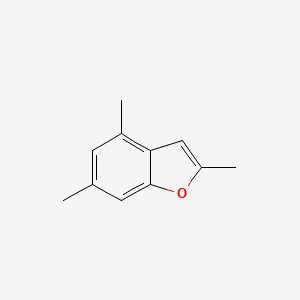
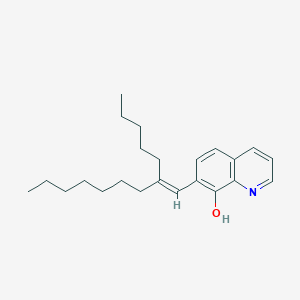
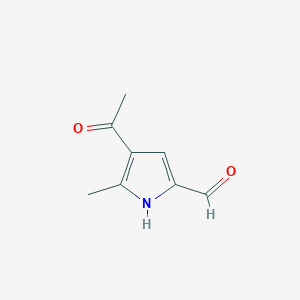
![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
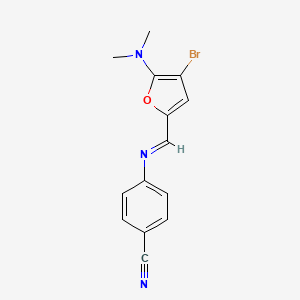
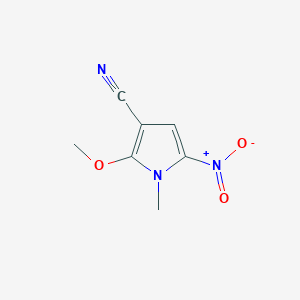
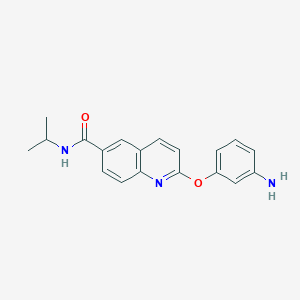
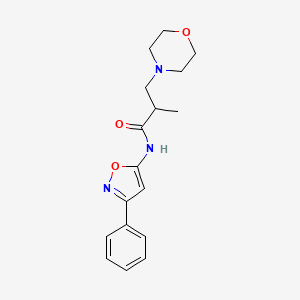
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)

